Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . The presence of the bromo and methyl groups on the phenyl ring, along with the diethyl ester groups, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or flow chemistry. These methods can significantly reduce reaction times and improve yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-(4-methylphenylamino)quinoline-3,6-dicarboxylate
- Diethyl 4-(3-chloro-4-methylphenylamino)quinoline-3,6-dicarboxylate
- Diethyl 4-(3-bromo-4-ethylphenylamino)quinoline-3,6-dicarboxylate
Uniqueness
Diethyl 4-(3-bromo-4-methylphenylamino)quinoline-3,6-dicarboxylate is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The combination of the bromo and methyl groups on the phenyl ring, along with the diethyl ester groups, provides a distinct chemical profile that can be exploited for various applications .
Properties
Molecular Formula |
C22H21BrN2O4 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
diethyl 4-(3-bromo-4-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21BrN2O4/c1-4-28-21(26)14-7-9-19-16(10-14)20(17(12-24-19)22(27)29-5-2)25-15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
IFNSWWMCNCFUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=C(C=C3)C)Br |
Origin of Product |
United States |
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